molecular formula C10H8N2O2 B3029163 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime CAS No. 5603-22-5

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

Cat. No. B3029163
CAS RN: 5603-22-5
M. Wt: 188.18
InChI Key: QTVCYMRHAGWXMB-IZZDOVSWSA-N
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Description

The compound 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in various fields such as dyes for liquid crystal displays, as protecting groups in synthetic chemistry, and in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the quinoline structure, involves cyclization reactions. These reactions can be catalyzed by concentrated hydrochloric acid, leading to the formation of new compounds with potential applications as dyes in liquid crystal displays due to their favorable orientation parameters .

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can be manipulated through synthetic chemistry to achieve desired properties. For example, the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols involves cyclization of specific oxime precursors. These reactions proceed via radical intermediates, indicating the complexity and versatility of quinoline chemistry .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The removal of the 5-chloro-8-quinolyl protecting group from internucleotidic bonds is one such reaction, which can be achieved using zinc acetate or 2-pyridine-carboxaldehyde oxime at room temperature. This showcases the utility of quinoline derivatives in the field of nucleotide chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the synthesis of new 8-hydroxy quinoline derivatives from 2-methyl-8-hydroxy quinoline and various aldehydes results in compounds with distinct properties. These properties can be characterized using techniques such as elemental analysis, infrared spectroscopy, ultraviolet spectroscopy, and nuclear magnetic resonance spectroscopy. The reaction conditions and the nature of the substituents play a significant role in determining the properties of the final products .

Scientific Research Applications

Chemical Sensing

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime, when utilized as a part of the Rhodamine B 8-hydroxy-2-quinolinecarboxaldehyde Schiff base, has been explored for its application as a colorimetric and fluorescent "off-on" probe specifically for the detection of Cu2+ ions in aqueous solutions. This probe demonstrates high selectivity and sensitivity towards Cu2+ ions, distinguishing them from other biologically and environmentally significant metal ions without significant interference, making it a valuable tool in chemical sensing and environmental monitoring (Tang et al., 2012).

Analytical Chemistry

In analytical chemistry, a spectrophotometric method involving 8-quinolinol, a derivative of 8-hydroxy-2-quinolinecarboxaldehyde, has been optimized for the determination of oximes. This method, known as the indooxine method, relies on the acid hydrolysis of oximes followed by the reaction with 8-quinolinol to form indooxine, a dye that can be quantitatively measured. This technique is significant for its improved reproducibility and sensitivity, making it applicable in various analytical contexts (Palling & Hollocher, 1985).

Organic Synthesis

The compound has also found applications in organic synthesis, particularly in the visible-light-promoted, one-pot synthesis of phenanthridines and quinolines from aldehydes. In this context, O-acyl oximes, generated in situ from aldehydes, undergo visible light photoredox catalyzed cyclization, showcasing the versatility of oxime derivatives in facilitating the synthesis of complex aromatic compounds under mild conditions (An & Yu, 2015).

Corrosion Inhibition

Investigations into 8-hydroxy-7-quinolinecarboxaldehyde derivatives have highlighted their effectiveness as corrosion inhibitors for C-steel in acidic environments. These derivatives act as "green," mixed-type inhibitors, adhering to the steel surface and protecting it from corrosion. This application is crucial for extending the lifespan of metal components in industrial settings, emphasizing the compound's role in materials science (Eldesoky & Nozha, 2017).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime could involve its use in the synthesis of complexing agents . It may also be used in the preparation of other compounds, expanding its potential applications in various fields .

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCYMRHAGWXMB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425222
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

CAS RN

5603-22-5
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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